8-Methylbenzo[a]pyrene
Overview
Description
8-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo[a]pyrene, where a methyl group is attached to the eighth position of the benzo[a]pyrene structure. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzo[a]pyrene typically involves the methylation of benzo[a]pyrene. One common method is the Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The production process involves strict safety protocols to minimize exposure and environmental contamination .
Chemical Reactions Analysis
Types of Reactions: 8-Methylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
8-Methylbenzo[a]pyrene is primarily used in scientific research to study its carcinogenic and mutagenic properties. Its applications include:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Studied for its role in cancer development and potential therapeutic interventions.
Industry: Used in environmental monitoring to assess pollution levels and the presence of carcinogenic PAHs.
Mechanism of Action
The carcinogenic effects of 8-Methylbenzo[a]pyrene are primarily due to its ability to form DNA adducts. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive intermediates such as diol epoxides. These intermediates can covalently bind to DNA, leading to mutations and potentially cancer . The molecular targets include guanine bases in DNA, and the pathways involved are related to oxidative stress and DNA repair mechanisms .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
7-Methylbenzo[a]pyrene: Another methylated derivative with similar properties.
Benzo[e]pyrene: A structural isomer with different carcinogenic potential .
Uniqueness: 8-Methylbenzo[a]pyrene is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. The position of the methyl group influences the compound’s ability to form DNA adducts and its overall carcinogenic potential .
Properties
IUPAC Name |
8-methylbenzo[a]pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXRXZXTKRLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212363 | |
Record name | 8-Methylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63041-76-9 | |
Record name | 8-Methylbenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63041-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methylbenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHYLBENZO(A)PYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene important in the study of 8-Methylbenzo[a]pyrene?
A1: The synthesis of these two compounds is significant because they represent potential metabolites of this compound within the body []. The study highlights that the trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene, specifically, is considered a potential ultimate carcinogen []. This means that this metabolite, formed through metabolic processes in the body, is likely the form of this compound that directly interacts with DNA and initiates the process of cancer development. Understanding the structure and formation of these metabolites is crucial for comprehending the carcinogenic mechanisms of the parent compound, this compound.
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